molecular formula C16H19N B1265890 Diphenethylamine CAS No. 6308-98-1

Diphenethylamine

Cat. No. B1265890
CAS RN: 6308-98-1
M. Wt: 225.33 g/mol
InChI Key: ACSAKRLPJQIBFB-UHFFFAOYSA-N
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Scientific Research Applications

1. Pharmaceutical Research

Diphenethylamine derivatives have been identified as novel κ opioid receptor ligands. These derivatives have undergone molecular modeling, synthesis, and pharmacological activities evaluation, highlighting their potential in developing new pharmaceutical compounds (Guerrieri, 2014). Further, new diphenethylamines with selective interactions with the κ-opioid receptor have been developed, expanding the understanding of their analgesic properties and potential in pain management (Erli et al., 2017).

2. Agricultural Applications

In agriculture, Diphenylamine (a derivative of Diphenethylamine) is commonly used for controlling superficial scald in apples and pears, preserving fruit quality during storage. This application is critical for maintaining the market viability of these fruits (Gutenmann et al., 1990). Additionally, Diphenylamine has been shown to reduce chilling injury in green bell pepper fruit, suggesting its role in extending the shelf life of various vegetables (Purvis, 2002).

3. Environmental Impact Studies

Studies have also focused on the environmental impacts of Diphenylamine and its derivatives. For instance, their use as stabilizers in explosives and propellants, and in the rubber and elastomer industry, necessitates understanding their ecological effects and potential hazards, especially their presence in soil and groundwater (Drzyzga, 2003). Additionally, the effects of Diphenylamine on soil biological activity have been investigated, providing insights into its ecological toxicity (Wei Li-ping, 2008).

4. Cytochrome P450 Isozymes Research

Research has identified the specific human cytochrome P450 isozymes involved in the metabolism of Diphenhydramine, a compound related to Diphenethylamine. This study contributes to the understanding of its metabolic pathways and potential interactions with other drugs (Akutsu et al., 2007).

5. Energetic and Reactivity Properties

The energetic and reactivity properties of Diphenylamine have been explored using computational methodologies, contributing to the knowledge of its chemical behavior and potential applications in various fields (Freitas et al., 2017).

6. Food Chemistry

In food chemistry, Diphenylamine is noted for its antihyperglycemic properties, particularly in onions and teas. This discovery opens avenues for its use in dietary management and health-related research (Karawya et al., 1984).

Future Directions

Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry8.


Please note that this information is based on the closest matches to “Diphenethylamine” and may not fully address your request. For a more accurate analysis, please provide the correct chemical name or structure.


properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSAKRLPJQIBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979028
Record name 2-Phenyl-N-(2-phenylethyl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenethylamine

CAS RN

6308-98-1
Record name Diphenethylamine
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Record name 2-Phenyl-N-(2-phenylethyl)ethan-1-amine
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Record name 6308-98-1
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Synthesis routes and methods I

Procedure details

To a solution of phenylacetaldehyde (6.0 g, 50 mmol) and 2-phenylethylamine in THF (200 mL) is added sodium triacetoxy-borohydride drop wise. The solution is stirred under nitrogen overnight at room temperature. The solution is quenched with aq. saturated sodium bicarbonate (200 mL), and extracted with EtOAc (4×100 mL). The organic extracts are combined, dried and concentrated under vacuum. The residue is purified by flash chromatography (silica gel; EtOAc/MeOH 9:1) to provide 1.25 g (11%) of the compound D as a clear oil. M+H+=226.10.
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6 g
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200 mL
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11%

Synthesis routes and methods II

Procedure details

Sodiumtriacetoxyborohydride (8.87 g, 41.3 mmol) is added in small portions at 0° C. to a stirred solution of phenethylamine (5.0 g, 41.3 mmol) and phenylacetaldehyde (4.96 g, 41.3 mmol) in methanol (50 ml). The reaction mixture is stirred at rt overnight, poured onto saturated aqueous KH2PO4 solution and extracted twice with EtOAc. The solvent is evaporated, the residue is taken up in 1N HCl and washed twice with dichloromethane. The aqueous layer is adjusted to pH 9 by the addition of ammonium hydroxide solution and extracted with dichloromethane. Drying the combined organic layers over Na2SO4 and evaporating the solvents give crude title compound as a pale yellow oil.
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8.87 g
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50 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
140
Citations
M Spetea, IP Berzetei-Gurske, E Guerrieri… - Journal of medicinal …, 2012 - ACS Publications
Here we report on the design, synthesis, and biological characterization of novel κ opioid (KOP) receptor ligands of diphenethylamines. In opioid receptor binding and functional assays, …
Number of citations: 47 pubs.acs.org
M Spetea, IP Berzetei-Gurske… - BMC …, 2012 - bmcpharmacoltoxicol.biomedcentral …
Background Activation of the κ opioid (KOP) receptor results in antinociceptive actions, while it is not involved in the unwanted effects including respiratory depression, dependence or …
WA Zuccarello, B Blank, GJ Frishmuth… - Journal of Medicinal …, 1969 - ACS Publications
… A solution of 20 g (0.1 mole) of 2,2-diphenethylamine in H20, containing sufficient HC1 to keep the amine dissolved, was … The solid N-acetyl-2,2-diphenethylamine was …
Number of citations: 14 pubs.acs.org
M Spetea, IP Berzetei-Gurske, E Guerrieri… - 2012 - bmcpharmacoltoxicol.biomedcentral …
Background Activation of the opioid (KOP) receptor results in antinociceptive actions, while it is not involved in the unwanted effects including respiratory depression, dependence or …
C Euvrard, J Premont, C Oberlander… - Naunyn-Schmiedeberg's …, 1979 - Springer
… Among these drugs we have tested new dopaminergic agonists structurally related to N-diphenethylamine (Nedelec et al., 1979). That these N-diphenethylamine derivatives are indeed …
Number of citations: 73 link.springer.com
E Guerrieri, M Bermudez, G Wolber… - Bioorganic & Medicinal …, 2016 - Elsevier
… Another interesting outcome of our expanded SAR in the diphenethylamine series relates to the effect on the interaction with the KOP receptor upon shifting the position of the phenolic …
Number of citations: 10 www.sciencedirect.com
JA Flygare, M Beresini, N Budha, H Chan… - Journal of medicinal …, 2012 - ACS Publications
… Consistent with this, the crystal structure of Ala-Val-Pro-2,2-diphenethylamine bound to the … binding affinity relative to diphenethylamine. We initiated further studies with compound 1. …
Number of citations: 252 pubs.acs.org
EJ Schwoegler, H Adkins - Journal of the American Chemical …, 1939 - ACS Publications
Methoxyamine adds to benzalacetophenone and its p or p'substituted analogs to furnish ß-meth-oxyaminopropiophenones and ß, ß'-methoxyimino-Ms-propiophenones. The same …
Number of citations: 160 pubs.acs.org
F Cohen, B Alicke, LO Elliott, JA Flygare… - Journal of medicinal …, 2009 - ACS Publications
… vector was defined from the proline nitrogen atom to the valine carbonyl carbon atom, while a second vector was defined from the proline carbonyl carbon atom to the diphenethylamine …
Number of citations: 68 pubs.acs.org
F Erli, E Guerrieri, T Ben Haddou… - Journal of Medicinal …, 2017 - ACS Publications
… In our search for active molecules with distinct KOP receptor activation profiles, we utilized in the current study the 3-hydroxy substituted diphenethylamine scaffold to design, synthesize, …
Number of citations: 24 pubs.acs.org

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